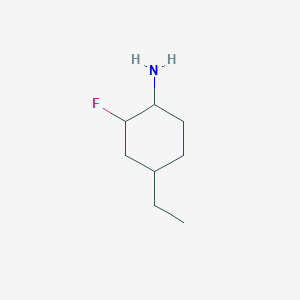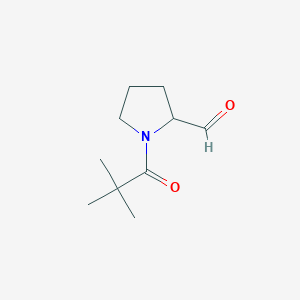
6-Ethyl-5-fluoro-3,4-dihydropyrimidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethyl-5-fluoro-3,4-dihydropyrimidin-4-ol is a pyrimidine derivative with the molecular formula C6H7FN2O This compound is known for its unique structure, which includes an ethyl group at the 6th position and a fluorine atom at the 5th position of the pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-5-fluoro-3,4-dihydropyrimidin-4-ol typically involves the cyclization of appropriate precursors. One effective method reported involves the use of formamide instead of formamidine acetate. This method provides a new cyclization route for the synthesis of the compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Ethyl-5-fluoro-3,4-dihydropyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom and other substituents can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Applications De Recherche Scientifique
6-Ethyl-5-fluoro-3,4-dihydropyrimidin-4-ol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 6-Ethyl-5-fluoro-3,4-dihydropyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, its derivatives have been shown to inhibit the growth of cancer cells by interfering with cellular signaling pathways and inducing apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Ethyl-5-fluoro-6-hydroxypyrimidine: Another pyrimidine derivative with similar structural features.
6-Ethyl-5-fluoro-1H-pyrimidin-4-one: A closely related compound with a different functional group at the 4th position.
Uniqueness
6-Ethyl-5-fluoro-3,4-dihydropyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an ethyl group and a fluorine atom on the pyrimidine ring makes it a valuable intermediate for synthesizing various bio-active compounds.
Propriétés
Formule moléculaire |
C6H9FN2O |
|---|---|
Poids moléculaire |
144.15 g/mol |
Nom IUPAC |
6-ethyl-5-fluoro-1,4-dihydropyrimidin-4-ol |
InChI |
InChI=1S/C6H9FN2O/c1-2-4-5(7)6(10)9-3-8-4/h3,6,10H,2H2,1H3,(H,8,9) |
Clé InChI |
SWMQBISPWFLSLI-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(N=CN1)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-Fluorophenyl)-6-(4-isopropylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13162371.png)











![3-Methoxyspiro[3.3]heptane-1-sulfonamide](/img/structure/B13162432.png)

